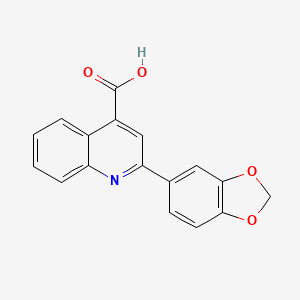

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOVLKMMKKJBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an o-aminoacetophenone derivative, with an enolisable ketone in the presence of a catalyst like molecular iodine in ethanol . Another method utilizes a Friedlander heteroannulation approach with nano ZnO as a catalyst under solvent-free conditions .

Industrial Production Methods

While specific industrial production methods for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzodioxole and quinoline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is CHN O, with a molecular weight of 293.27 g/mol. The compound features a quinoline backbone substituted with a benzodioxole moiety, which is crucial for its biological activity.

Medicinal Chemistry

The compound has shown promising potential in the development of therapeutic agents, particularly in oncology and anti-inflammatory applications.

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.07 to 0.19 µM against multiple cancer types, suggesting that these compounds can inhibit tubulin polymerization, which is critical for cancer cell division .

- Anti-inflammatory Effects : Quinoline derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in various models of inflammation, making them candidates for treating inflammatory diseases .

The biological activity of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression and inflammation .

- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, although further investigations are necessary to confirm these effects.

Case Study 1: Anticancer Properties

In a study evaluating quinoline-related carboxylic acid derivatives, it was found that 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid exhibited selective cytotoxicity against various cancer cell lines including breast (MCF7), cervical (HeLa), and colorectal (SW480) cells. The mechanism was linked to the compound's ability to disrupt cellular processes critical for tumor growth .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.07 | Tubulin inhibition |

| HeLa | 0.19 | Apoptosis induction |

| SW480 | 0.15 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of quinoline derivatives revealed that this compound significantly reduced lipopolysaccharide-induced inflammation in RAW264.7 macrophages without exhibiting cytotoxicity. This dual action highlights its potential as a therapeutic agent for inflammatory diseases .

Industrial Applications

Beyond medicinal uses, 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is also utilized in the production of specialty chemicals and as a building block for synthesizing more complex molecules in organic chemistry. Its versatility extends to applications in agrochemicals and materials science as well.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins involved in cell division and apoptosis, such as tubulin, thereby disrupting microtubule dynamics and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

2-(2-Benzodioxol-5-yl-vinyl)-quinoline: Similar structure with a vinyl group instead of a carboxylic acid.

2-Benzodioxol-5-yl-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a quinoline ring.

5-Benzodioxol-5-yl-penta-2,4-dienoic acid: Features a penta-2,4-dienoic acid moiety instead of a quinoline ring.

Uniqueness

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is unique due to its combination of a quinoline core and a benzodioxole moiety, which imparts distinct chemical and biological properties

Biological Activity

2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzodioxole moiety. This unique structure contributes to its biological properties, particularly in modulating enzyme activity and interacting with various biological pathways.

The biological activity of 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in cancer biology, where it may induce apoptosis in cancer cells by inhibiting survival pathways.

- Receptor Modulation : It may also interact with cellular receptors, altering signaling pathways that regulate cell growth and differentiation.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- Induction of Apoptosis : Research indicates that derivatives of 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid can trigger programmed cell death in various cancer cell lines. For instance, one study reported that these compounds significantly reduced cell viability in human leukemia and colon cancer cells by inducing apoptosis through caspase activation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In Vitro Studies : In vitro evaluations demonstrated that certain derivatives exhibit moderate to strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to over 500 µg/mL .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

-

Antitumor Activity : A study assessed the cytotoxicity of various analogs against multiple cancer cell lines. Compounds were tested for their ability to inhibit cell growth, showing IC50 values in the low micromolar range for several derivatives .

Compound Cell Line Tested IC50 (µM) Compound A HL-60 (Leukemia) 0.37 Compound B HCT-116 (Colon) 0.25 Compound C A549 (Lung) 0.50 - Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit tubulin polymerization, a critical process for cancer cell division . This inhibition was correlated with enhanced cytotoxicity in treated cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves the Doebner reaction or Pfitzinger reaction . For example, the Doebner reaction utilizes aniline derivatives, aldehydes (e.g., substituted benzaldehydes), and pyruvic acid in ethanol with trifluoroacetic acid as a catalyst . Microwave-assisted Doebner reactions have also been reported to enhance reaction efficiency . For analogs like 2-(4-boronophenyl)quinoline-4-carboxylic acid, multi-step procedures involving condensation and functionalization are employed, though commercial sourcing is common for complex intermediates . Structural analogs (e.g., 4-(1-adamantyl)quinoline derivatives) are synthesized via refluxing aldehydes, ketones, and ammonium acetate in ethanol, followed by crystallization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography : HPLC or GC-MS to assess purity (>97% by GC, as seen in similar compounds) .

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and aromatic conjugation. UV-Vis and fluorescence spectroscopy (e.g., λex/λem profiles) can characterize electronic properties .

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures, with ORTEP-3 for visualization .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data for quinoline-4-carboxylic acid derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Functional group variations : The 1,3-benzodioxole moiety enhances π-conjugation, affecting redox properties and target binding .

- Experimental design : Use dose-response assays (e.g., IC50 comparisons) and control for solvent effects (e.g., DMSO cytotoxicity).

- Structural analogs : Compare with 2-(4-fluorophenyl) or 2-(4-methoxyphenyl) derivatives to isolate substituent effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use software like AutoDock to simulate binding to enzymes (e.g., Mycobacterium tuberculosis targets for antitubercular activity) .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electron transfer behavior, especially relevant for fluorescence-based sensing applications .

- Hydrogen bonding analysis : For crystallized derivatives (e.g., tetrahydrobenzoquinolines), identify N—H⋯O interactions that stabilize dimer formation .

Q. What crystallographic tools are optimal for resolving the compound’s 3D structure?

- SHELX suite : SHELXD for phase problem resolution and SHELXL for refinement, particularly for high-resolution or twinned data .

- ORTEP-3 : Generates graphical representations of thermal ellipsoids and hydrogen-bonding networks .

- Validation : Check R-factors (<5%) and use CCDC deposition (e.g., for analogs like 4-(adamantan-1-yl)quinolines) .

Q. How does the 1,3-benzodioxole moiety influence spectroscopic and reactive properties?

- Fluorescence : The benzodioxole group extends conjugation, shifting emission maxima (e.g., 450–500 nm) and enabling sensor applications for catechol derivatives .

- Reactivity : The electron-rich dioxole ring facilitates electrophilic substitution (e.g., nitration, halogenation) at the 5-position, while the carboxylic acid enables salt formation (e.g., Cd(II) complexes) .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Microwave synthesis : Reduces reaction time but requires optimization of power and solvent (e.g., ethanol vs. DMF) .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the carboxylic acid group during functionalization .

Q. How can researchers mitigate stability issues during storage?

- Storage conditions : Keep in airtight containers under inert gas (N2) to prevent oxidation. Avoid humidity to prevent hydrolysis of the benzodioxole ring .

- Degradation analysis : Monitor via TLC or LC-MS for byproducts (e.g., quinone derivatives from oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.